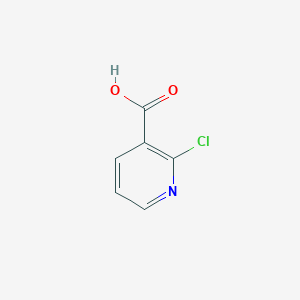
2-Chloronicotinic acid
概要
説明
Synthesis Analysis
The synthesis of 2-chloronicotinic acid primarily involves the transformation of 3-cyanopyridine. The process includes stages of oxidation, chlorination, and hydrolysis, with conditions optimized to achieve high yields and purity. For instance, Wei Xiao-lei (2010) and Shi Wei-bing (2009) both report synthesis methods achieving total yields of 77.2% and 75.1%, respectively, with a high purity level. These methods underline the efficiency and reproducibility of the synthesis process under controlled conditions (Wei Xiao-lei, 2010); (Shi Wei-bing, 2009).
Molecular Structure Analysis
The molecular structure and vibrational spectra of 2-chloronicotinic acid have been extensively studied using Fourier transform Raman and Fourier transform infrared spectra. Advanced computational methods, including ab initio Hartree–Fock and density functional theory, have been applied to analyze its molecular geometry, vibrational frequencies, and related properties. These studies provide deep insights into the molecular structure of 2-chloronicotinic acid, essential for understanding its chemical behavior and reactivity (M. Karabacak, M. Cinar, M. Kurt, 2008).
Chemical Reactions and Properties
2-Chloronicotinic acid is a versatile chemical intermediate used in various chemical reactions and syntheses. Its reactivity has been exploited in the synthesis of 2-chloronicotinic acid derivatives, demonstrating its utility in creating a wide array of functionalized compounds. The compound's chemical properties, including its reactivity towards nucleophilic substitution and its role in cyclocondensation reactions, underscore its significance in organic synthesis and the development of novel chemical entities (Bingbing Zhao et al., 2017).
科学的研究の応用
Pharmaceutical Chemistry
2-Chloronicotinic acid is a derivative of nicotinic acid, which is an important pharmaceutical intermediate . It’s used in the synthesis of pranoprofen and diflufenican . The specific methods of application or experimental procedures are not detailed in the sources, but it’s clear that this compound plays a crucial role in the production of these pharmaceuticals.
Biochemical Research
2-Chloroisonicotinic acid, a biochemical reagent, can be used as a biological material or organic compound for life science related research . The specific methods of application or experimental procedures are not detailed in the sources.
Anti-inflammatory Drugs
2-Chloronicotinic acid derivatives, such as niflumic acid, have attracted considerable attention because of their importance as nonsteroidal anti-inflammatory drugs . The synthesis of these acids is important and has been achieved by reacting 2-chloronicotinic acid with anilines in water using p-toluenesul-fonic acid as a catalyst .
Antibacterial, Anti-inflammatory, Antiallergic, and Antisecretory Activities
2-Arylaminonicotinic acids, synthesized from 2-chloronicotinic acid, are key intermediates for the preparation of substituted 1,8-naphthyridin-2(1H)-ones with potential antibacterial, anti-inflammatory, antiallergic, and antisecretory activities .
Antitumor Agents
Substituted 2-aza-9-chloroacridine, synthesized from 2-chloronicotinic acid, has potential as antitumor agents .
Cardiovascular Drugs
2-Chloronicotinic acid and its derivatives are important intermediates for the synthesis of medical antibiotics, anti-cardiovascular drugs .
Synthesis of Anti-inflammatory and Analgesic Drugs
2-Chloronicotinic acid is used in the synthesis of the anti-inflammatory and analgesic drug pralofen . The specific methods of application or experimental procedures are not detailed in the sources, but it’s clear that this compound plays a crucial role in the production of these pharmaceuticals.
Intermediate for Herbicides
2-Chloronicotinic acid is an intermediate of the herbicides nicosulfuron and diflufenican . The specific methods of application or experimental procedures are not detailed in the sources.
Manufacture of Mefenamic Acid
2-Chloronicotinic acid is also used as pharmaceutical intermediates for the manufacture of mefenamic acid .
Catalyst-free Amination
A simple, efficient and environmental friendly method for the synthesis of 2-arylaminonicotinic acids derivatives by reacting 2-chloronicotinic acid with anilines with potassium carbonate as the base and water as the media under microwave irradiation is described .
Treatment of Many Diseases
Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases, some derivatives have proven effective against Alzheimer’s disease .
Reduction of High Levels of Fats in the Blood
Nicotinic acid has been used for many years as co-agent to reduce high levels of fats in the blood .
Synthesis of Niflumic Acid
2-Chloronicotinic acid is used in the synthesis of niflumic acid, a nonsteroidal anti-inflammatory drug . The specific methods of application or experimental procedures are not detailed in the sources.
Preparation of Diflufenican
2-Chloronicotinic acid is an intermediate in the preparation of diflufenican, a herbicide . The specific methods of application or experimental procedures are not detailed in the sources.
Synthesis of Nicosulfuron
2-Chloronicotinic acid is also used as an intermediate in the synthesis of nicosulfuron, a herbicide . The specific methods of application or experimental procedures are not detailed in the sources.
Synthesis of Praprofen
2-Chloronicotinic acid is used in the synthesis of praprofen, an anti-inflammatory and analgesic drug .
Treatment of Pneumonia and Kidney Diseases
Nicotinic acid derivatives, synthesized from 2-chloronicotinic acid, have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
Treatment of Alzheimer’s Disease
Some derivatives of 2-chloronicotinic acid have proven effective against Alzheimer’s disease .
Reduction of High Levels of Fats in the Blood
Nicotinic acid, which can be derived from 2-chloronicotinic acid, has been used for many years as a co-agent to reduce high levels of fats in the blood .
Catalyst-free Amination
A simple, efficient, and environmentally friendly method for the synthesis of 2-arylaminonicotinic acids derivatives by reacting 2-chloronicotinic acid with anilines with potassium carbonate as the base and water as the media under microwave irradiation is described .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRSSZOHCGUTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Record name | 2-chloronicotinic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062726 | |
| Record name | 3-Carboxy-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloronicotinic acid | |
CAS RN |
2942-59-8 | |
| Record name | 2-Chloronicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloronicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloronicotinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Carboxy-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORONICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93G386213F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

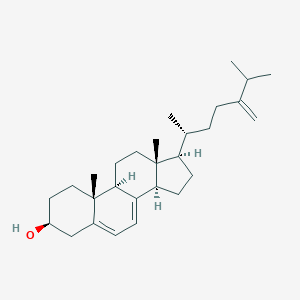
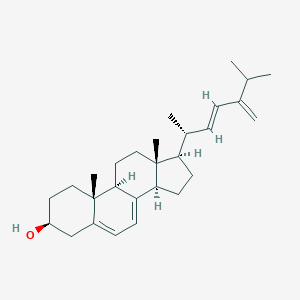
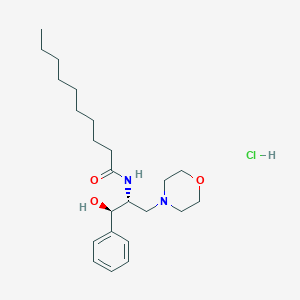
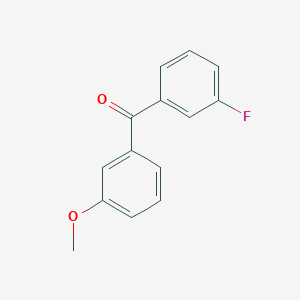
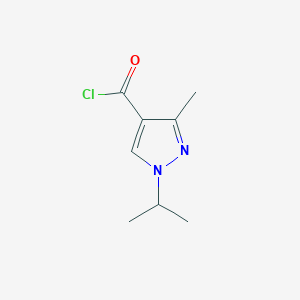
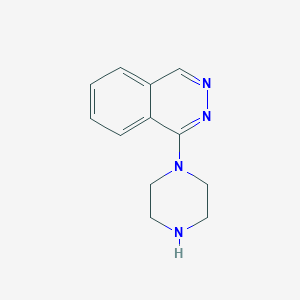
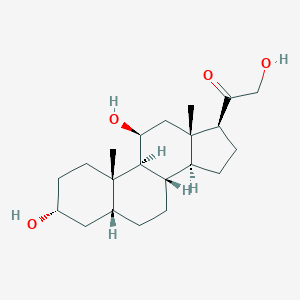
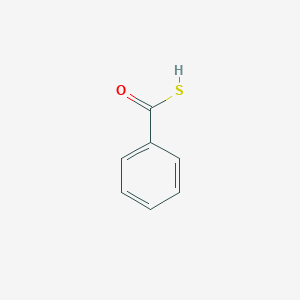
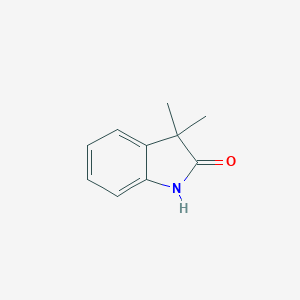
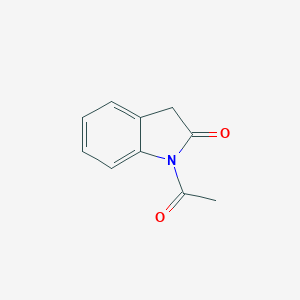
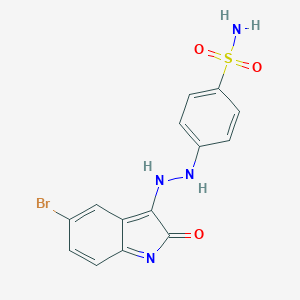
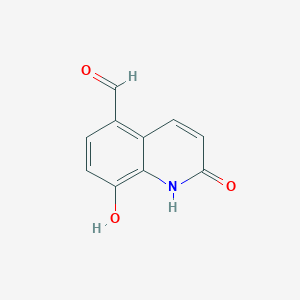
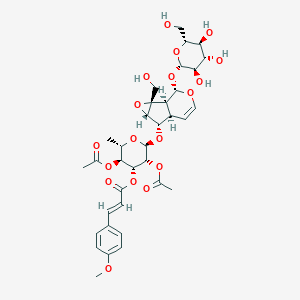
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)